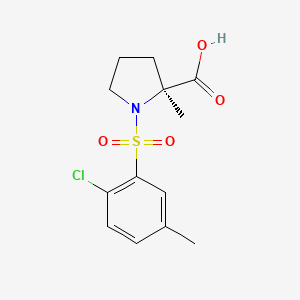
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mecanismo De Acción
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid acts as a competitive antagonist of mGluR1 by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in calcium influx and the release of neurotransmitters such as glutamate, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
Studies have shown that (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid can modulate various physiological and pathological processes by blocking mGluR1 activity. For example, (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been shown to reduce seizure activity in animal models of epilepsy, improve motor function in animal models of Parkinson's disease, and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid in scientific research is its selectivity for mGluR1, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation of using (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations for effective modulation of mGluR1 activity.
Direcciones Futuras
There are several future directions for the use of (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid in scientific research. One area of interest is the investigation of the potential therapeutic effects of mGluR1 antagonists in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR1 antagonists for improved modulation of mGluR1 activity.
Métodos De Síntesis
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-methylphenylsulfonyl chloride with 2-methylpyrrolidine to form the corresponding sulfonamide. This is followed by a coupling reaction with (S)-2-chloropropionic acid and subsequent esterification with ethanol to yield (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, studies have shown that mGluR1 activation is involved in the pathogenesis of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been used to block mGluR1 activity and investigate the potential therapeutic effects of mGluR1 antagonists in these diseases.
Propiedades
IUPAC Name |
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-4-5-10(14)11(8-9)20(18,19)15-7-3-6-13(15,2)12(16)17/h4-5,8H,3,6-7H2,1-2H3,(H,16,17)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQVPPLRVZMTHJ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCC[C@@]2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-ethyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(1-methylpyrazol-3-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B7449817.png)
![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-N,N-dimethyltriazole-4-carboxamide](/img/structure/B7449822.png)
![3-(hydroxymethyl)-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carboxamide](/img/structure/B7449831.png)
![N-[cyclopropyl(pyrimidin-2-yl)methyl]-2-(difluoromethyl)pyridine-3-carboxamide](/img/structure/B7449837.png)


![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carbonyl]-1,2,5,6,7,8-hexahydroquinolin-2-one](/img/structure/B7449873.png)
![3-(1,3-Oxazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7449885.png)
![2-(cyclohexylmethyl)-N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7449893.png)
![2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7449901.png)
![4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid](/img/structure/B7449904.png)
![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)
![5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)